5-Bromo-2-nitroisonicotinic acid
Overview
Description
5-Bromo-2-nitroisonicotinic acid: is an organic compound with the molecular formula C6H3BrN2O4 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by bromine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitroisonicotinic acid typically involves the bromination of isonicotinic acid followed by nitration. One common method includes the following steps:
Bromination: Isonicotinic acid is treated with bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like thionyl chloride at elevated temperatures.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the formation of the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids with palladium catalysts under mild conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or nitro groups.
Reduction: 5-Bromo-2-aminoisonicotinic acid.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
5-Bromo-2-nitroisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
5-Bromo-2-chloroisonicotinic acid: Similar structure but with a chlorine atom instead of a nitro group.
5-Nitroisonicotinic acid: Lacks the bromine atom but has a nitro group at the same position.
2-Bromoisonicotinic acid: Bromine atom at position 2 without the nitro group.
Uniqueness: 5-Bromo-2-nitroisonicotinic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-nitropyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-2-8-5(9(12)13)1-3(4)6(10)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPXDSQZQIBCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855850 | |
Record name | 5-Bromo-2-nitropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356412-82-2 | |
Record name | 5-Bromo-2-nitropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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